![molecular formula C13H13BrN2O2S2 B2584231 2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896294-81-8](/img/structure/B2584231.png)
2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Thiophene derivatives, including those with bromo substituents, are synthesized and characterized for their structural and spectroscopic properties. These compounds are crucial for developing novel materials with potential applications in electronics, photonics, and as intermediates in organic synthesis. The synthesis techniques often involve halogenation, carbonylation, and cross-coupling reactions, providing a variety of functionalized thiophene compounds for further investigation (K. Ogawa & S. Rasmussen, 2003; Y. Imai, N. Maldar, & M. Kakimoto, 1984).
Biological Activities
Several studies focus on the biological activities of thiophene derivatives, including antimicrobial, anticancer, and enzyme inhibition properties. These activities suggest the potential for thiophene derivatives in developing new therapeutic agents. For example, thiophene-based compounds exhibit significant anti-pathogenic activities, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Material Science Applications
Thiophene derivatives are also explored for their applications in material science, particularly in the synthesis of conductive polymers and nanomaterials. These materials are of interest for their unique electronic properties, which can be tailored for specific applications such as organic semiconductors, solar cells, and light-emitting diodes (LEDs). The functionalization of thiophene derivatives allows for the fine-tuning of these properties, making them versatile building blocks in the development of advanced materials (Claudia Querner, A. Benedetto, & R. Demadrille, 2006).
Advanced Organic Synthesis Techniques
Research on thiophene derivatives often involves advanced organic synthesis techniques, including one-pot reactions and cross-coupling methodologies. These techniques enable the efficient synthesis of complex thiophene-based molecules with high precision and yield, contributing to the development of novel compounds with potential applications in various scientific fields (Gulraiz Ahmad, N. Rasool, & Adeel Mubarik, 2021).
Propiedades
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S2/c1-6-7(2)19-13(10(6)12(18)15-3)16-11(17)8-4-5-9(14)20-8/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXROXRAASFOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(S2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2584148.png)

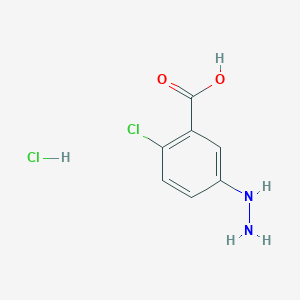

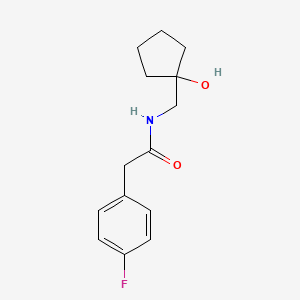

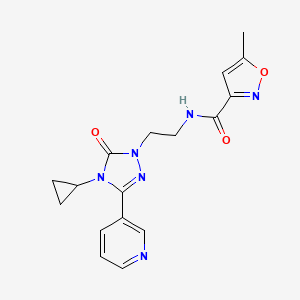
![1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B2584160.png)
![N-(4-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2584161.png)
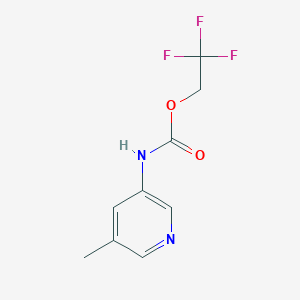
![(2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2584168.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2584169.png)
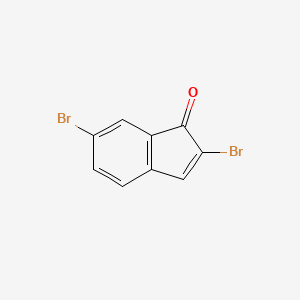
![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]acetamide](/img/structure/B2584171.png)